1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine
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Overview
Description
1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine is a chemical compound with the molecular formula C18H25F3N2O2 and a molecular weight of 358.4 g/mol . This compound is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a Boc (tert-butoxycarbonyl) protecting group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
The synthesis of 1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Boc Protecting Group: The Boc group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine has a wide range of scientific research applications, including:
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The Boc group provides stability and protects the compound from premature degradation .
Comparison with Similar Compounds
1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine can be compared with other similar compounds, such as:
1-Boc-2-[(2-fluorophenylamino)-methyl]-piperidine: This compound has a fluorine atom instead of a trifluoromethyl group, resulting in different chemical and biological properties.
1-Boc-2-[(2-chlorophenylamino)-methyl]-piperidine: The presence of a chlorine atom instead of a trifluoromethyl group affects the compound’s reactivity and interactions with molecular targets.
Properties
CAS No. |
887588-05-8 |
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Molecular Formula |
C18H25F3N2O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
tert-butyl 2-[[2-(trifluoromethyl)anilino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25F3N2O2/c1-17(2,3)25-16(24)23-11-7-6-8-13(23)12-22-15-10-5-4-9-14(15)18(19,20)21/h4-5,9-10,13,22H,6-8,11-12H2,1-3H3 |
InChI Key |
CFYUCPFCVRTOMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CNC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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